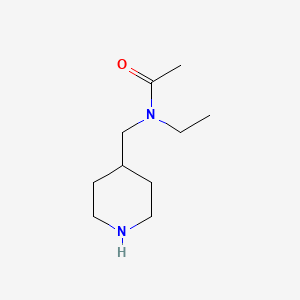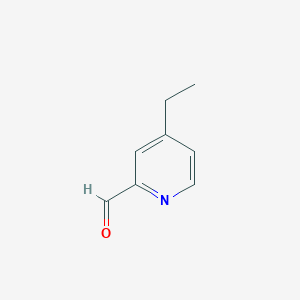
4-乙基吡啶-2-甲醛
描述
2-Pyridinecarboxaldehyde, 4-ethyl- is an organic compound belonging to the class of pyridinecarboxaldehydes. It is characterized by the presence of an aldehyde group attached to the second carbon of the pyridine ring and an ethyl group attached to the fourth carbon. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
科学研究应用
2-Pyridinecarboxaldehyde, 4-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound is employed in the development of bioactive molecules and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
作用机制
Target of Action
Studies on similar compounds, such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes, have shown anticancer activity . These complexes act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .
Mode of Action
Based on the related compounds, it can be inferred that it may interact with its targets, leading to changes such as dna damage, apoptosis induction, and inhibition of certain proteins .
Biochemical Pathways
The related compounds have been shown to affect pathways related to apoptosis, dna synthesis, and protein function .
Result of Action
Related compounds have shown effects such as dna damage, apoptosis induction, and inhibition of certain proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxaldehyde, 4-ethyl- typically involves the formylation of 4-ethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of 2-Pyridinecarboxaldehyde, 4-ethyl- may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
化学反应分析
Types of Reactions: 2-Pyridinecarboxaldehyde, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or hydrazines can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: 4-Ethylpyridine-2-carboxylic acid.
Reduction: 4-Ethyl-2-pyridinemethanol.
Substitution: Schiff bases or hydrazones, depending on the nucleophile used.
相似化合物的比较
2-Pyridinecarboxaldehyde: Lacks the ethyl group at the fourth position.
4-Pyridinecarboxaldehyde: The aldehyde group is attached to the fourth carbon instead of the second.
3-Pyridinecarboxaldehyde: The aldehyde group is attached to the third carbon.
Uniqueness: 2-Pyridinecarboxaldehyde, 4-ethyl- is unique due to the presence of both an aldehyde group and an ethyl group on the pyridine ring
属性
IUPAC Name |
4-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWJHFVBSRCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596367 | |
| Record name | 4-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67141-19-9 | |
| Record name | 4-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67141-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
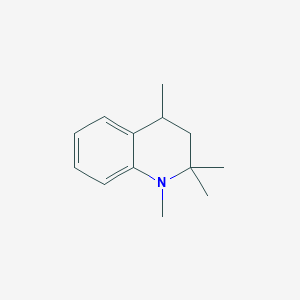

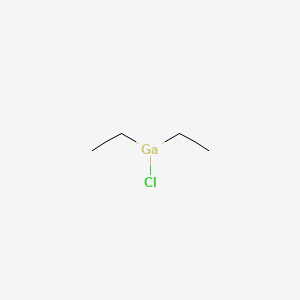
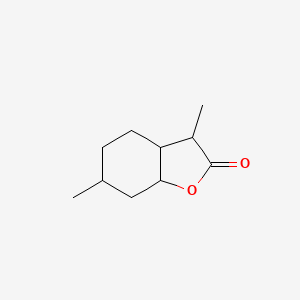
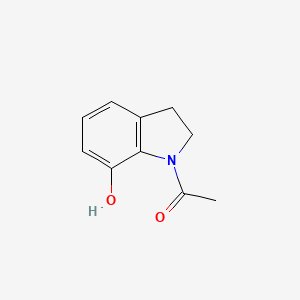
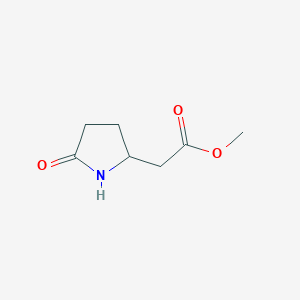
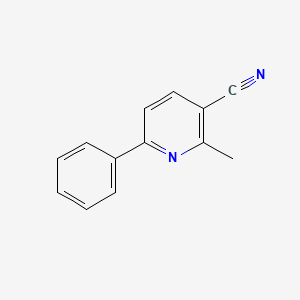
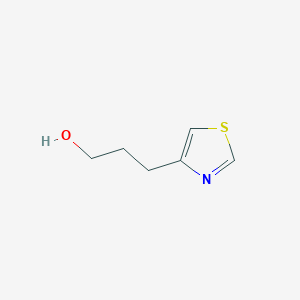
![5-Ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1627521.png)
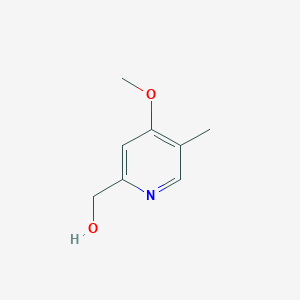
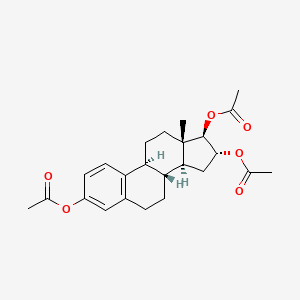
![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)

